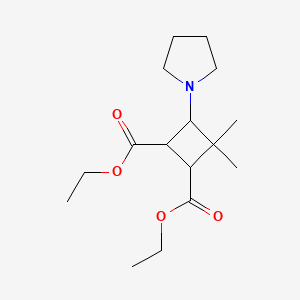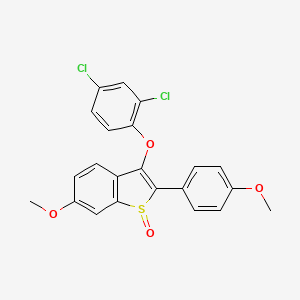
7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Characteristics and Spectroscopy : A study by Khattab et al. (2016) analyzed the UV-Vis absorption spectra of AG-1478, a compound closely related to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine. They discovered two stable conformers of the drug and employed density functional theory to study their contributions to the UV-Vis absorption spectrum. This research is crucial for understanding the molecular properties of these compounds (Khattab et al., 2016).
Anticancer Activity : Noolvi and Patel (2013) synthesized and characterized a novel compound related to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine, demonstrating significant activity against CNS SNB-75 cancer cell lines. Their research indicates the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).
Synthesis and Characterization : Ouyang et al. (2016) developed a synthetic method for a compound similar to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine, demonstrating its potential biological activities in medicine. This research contributes to the understanding of efficient synthesis methods for such compounds (Ouyang et al., 2016).
Phototoxicity and Photostability : Hayashi et al. (2004) investigated the phototoxicities of quinolones with various substituents, including those similar to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine. Their findings contribute to understanding the structure-phototoxicity relationship and photostability of these compounds (Hayashi et al., 2004).
Antihypertensive Properties : Rahman et al. (2014) synthesized derivatives of quinazolines linked with isoxazole, showing promising antihypertensive activity. This indicates the potential of 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine derivatives in the development of antihypertensive drugs (Rahman et al., 2014).
Propriétés
IUPAC Name |
7-chloro-N-(2,4-difluorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3/c15-8-1-3-10-13(5-8)18-7-19-14(10)20-12-4-2-9(16)6-11(12)17/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBNGPANFSJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,4-difluorophenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)
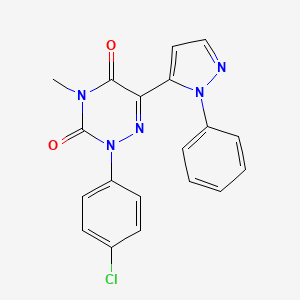
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)
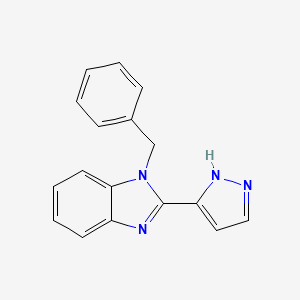
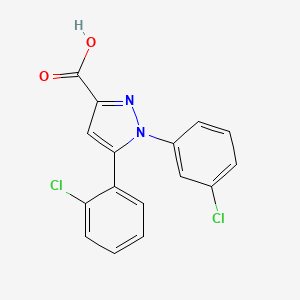
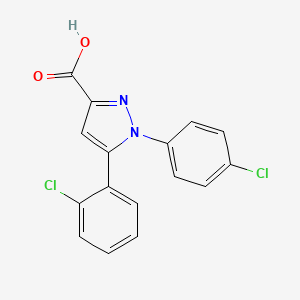



methanone](/img/structure/B3037233.png)

